molecular formula C11H13BrClN3 B15345443 6-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride

6-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride

Cat. No.: B15345443
M. Wt: 302.60 g/mol
InChI Key: WTQSUIYCOIMUQL-UHFFFAOYSA-N
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Description

6-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C11H13BrClN3 and a molecular weight of 302.6 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

The synthesis of 6-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 6-bromoquinoline with ethylamine and hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

6-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride can be compared with other quinoline derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C11H13BrClN3

Molecular Weight

302.60 g/mol

IUPAC Name

(6-bromo-3-ethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H12BrN3.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)15-13;/h3-6H,2,13H2,1H3,(H,14,15);1H

InChI Key

WTQSUIYCOIMUQL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)Br)NN.Cl

Origin of Product

United States

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